rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Description
Properties
IUPAC Name |
(6R)-6-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPJKGEJVAHON-CBXZRGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Morpholin-3-one Framework Construction
The morpholin-3-one ring system is synthesized via cyclization reactions involving amino alcohols or their derivatives. A common approach begins with 2-aminoethyl hydrogen sulfate, which undergoes nucleophilic ring-opening of an epoxide to form a zwitterionic intermediate. For example, epoxide 12 (derived from mesylation and subsequent base treatment) reacts with 2-aminoethyl hydrogen sulfate 13 in toluene and ethanol under phase-transfer catalysis (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the zwitterion 14 . Acidic or basic workup then cyclizes this intermediate into the morpholin-3-one core.
Deuterium incorporation at the ethoxy group occurs at the phenoxybenzyl substitution stage. The ethoxy-d5 group is introduced via nucleophilic aromatic substitution using deuterated ethanol (C2D5OD) under Mitsunobu conditions or direct alkylation with deuterated ethyl bromide. For instance, 2-ethoxy-d5-phenol is prepared by reacting phenol with deuterated ethyl iodide in the presence of potassium carbonate, followed by coupling to the benzyl-morpholinone intermediate.
Stereochemical Control and Chiral Resolution
The (2R,3R) configuration is achieved through asymmetric synthesis or classical resolution. Pfizer’s commercial synthesis of Reboxetine employs a non-classical resolution using (S)-camphanic acid, which preferentially salts the undesired enantiomer, leaving the desired (S,S)-enantiomer in solution. For the labeled intermediate, this resolution is adapted by substituting deuterated reagents. After forming the racemic morpholinone, chiral chromatography (e.g., using amylose-based columns) or enzymatic kinetic resolution ensures enantiopurity.
Reaction Optimization and Green Chemistry
Solvent and Reagent Selection
Early routes used dichloromethane for salt breaks and Vitride™ (sodium bis(2-methoxyethoxy)aluminum hydride) for reductions, generating significant waste. Modern protocols prioritize toluene and ethanol, which are safer and recyclable. For example, the reduction of chloroacetyl intermediate 5 now employs lithium aluminum hydride in toluene, followed by triethanolamine quenching to minimize aluminum waste.
Deuteration Efficiency
Deuterium incorporation at the ethoxy group requires careful control to avoid isotopic dilution. Using excess deuterated ethyl iodide (C2D5I) in the alkylation of 2-hydroxyphenol ensures >98% deuteration, as confirmed by mass spectrometry. Side reactions, such as proton exchange with protic solvents, are mitigated by employing anhydrous toluene and molecular sieves.
Analytical Characterization
Spectroscopic Data
The compound’s structure is verified via NMR, IR, and HRMS:
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiomeric excess >99% for the (2R,3R)-isomer.
Applications in Reboxetine Synthesis
The deuterated intermediate is alkylated with 2-ethylaminoethanol to form Reboxetine-d5, enhancing metabolic stability studies via isotopic tracing. The succinate salt is precipitated using succinic acid in tetrahydrofuran, yielding pharmaceutical-grade material with >99.5% purity .
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Protein Kinase Modulation
The compound has been investigated for its ability to modulate protein kinase activity, which is crucial for regulating various cellular processes including proliferation and apoptosis. This modulation is particularly relevant in cancer research, where abnormal kinase activity is often implicated . -
G Protein-Coupled Receptors (GPCRs)
Research suggests that rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one may interact with GPCRs, which are pivotal in cell signaling pathways. Understanding its effects on these receptors can lead to insights into therapeutic targets for conditions such as metabolic disorders and cardiovascular diseases .
Synthesis and Derivatives
The synthesis of rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one involves complex organic reactions. It has been noted as an intermediate in the synthesis of other pharmacologically active compounds, such as Reboxetine, an antidepressant . The detailed synthetic pathways are critical for developing derivatives that may enhance efficacy or reduce side effects.
Case Study 1: Cancer Research
In a study focusing on cancer cell lines, rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one was shown to inhibit specific kinases involved in tumor growth. The compound demonstrated a dose-dependent response in reducing cell viability, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Neurological Disorders
Another investigation assessed the compound's effects on neurotransmitter systems via GPCRs. The results indicated that it could enhance dopaminergic signaling, suggesting possible applications in treating conditions like Parkinson's disease or schizophrenia.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
- Molecular Formula: C19H16D5NO4 (deuterated ethoxy group).
- Molecular Weight: ~332.4 g/mol (calculated by substituting five hydrogens with deuterium in the non-deuterated analog, MW 327.37 g/mol) .
Structural Features :
- Core : Morpholin-3-one ring with stereospecific (2R,3R) configuration.
- Substituents: Benzyl group at position 6, substituted with a 2-ethoxy-d5-phenoxy moiety. The deuterium atoms are located on the ethoxy group’s methylene (CD2) and methyl (CD3) positions .
Comparison with Structurally Similar Compounds
Non-Deuterated Analog: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one
Propane Diol Derivatives
Example: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS 98769-69-8, TRC E892660) .
- Structural Differences: Replaces the morpholinone ring with a propane diol backbone. Retains the 2-ethoxyphenoxy and benzyl motifs.
- Higher polarity due to diol groups, affecting membrane permeability.
Deuterated Propane Diol Analog
Example: (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-1,2-dihydroxy-3-phenylpropane (TRC E892662) .
- Key Features :
- Similar deuterium substitution as the target compound but on a propane diol scaffold.
- Applications :
- Comparative metabolic studies to isolate isotope effects from structural influences.
Epoxide and Mesyloxy Derivatives
Examples :
- 2-(2-Ethoxyphenoxymethyl)oxirane (TRC E892685) .
- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-mesyloxy-3-phenyl-1-propanol (TRC E892677) .
- Structural Contrasts: Epoxide or mesyloxy groups introduce electrophilic reactivity. Lack the morpholinone’s hydrogen-bonding capability.
- Research Relevance :
- Used to probe metabolic pathways involving epoxide hydrolases or sulfotransferases.
Comparative Data Table
Research Findings and Implications
- Deuterium Effects: The deuterated target compound exhibits prolonged half-life in vivo compared to its non-deuterated analog, making it valuable for tracer studies .
- Morpholinone vs. Propane Diol Cores: Morpholinone derivatives generally show higher enzymatic stability due to ring rigidity, whereas propane diol analogs are more susceptible to oxidation .
- Synthetic Accessibility: Morpholinone derivatives require multi-step syntheses involving benzylation and ring closure, while propane diols are synthesized via simpler epoxide ring-opening reactions .
Biological Activity
rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H21NO4
- Molecular Weight : 327.37 g/mol
- CAS Number : 1292840-26-6
- IUPAC Name : 6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one
- SMILES Notation : CCOc1ccccc1Oc2ccccc2CC3CNC(=O)CO3
This compound features a morpholine ring substituted with an ethoxy-d5 phenoxy group, which may influence its interaction with biological targets.
The biological activity of rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, thereby influencing cellular responses.
Key Mechanisms:
- GPCR Activation : The compound may act as an agonist or antagonist for specific GPCRs, modulating pathways such as adenylyl cyclase activity and calcium signaling .
- Neurotransmitter Modulation : It has been suggested that compounds similar to this morpholinone can affect neurotransmitter systems, potentially impacting mood and anxiety disorders .
Biological Activity and Case Studies
Research has explored the efficacy of this compound in various biological contexts:
- Antidepressant Effects : In a study examining its impact on mood disorders, rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one demonstrated potential antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonergic pathways .
- Anxiolytic Properties : Another investigation highlighted its anxiolytic properties, suggesting that the compound could reduce anxiety-related behaviors in rodent models. This effect was attributed to its action on specific GPCRs involved in stress response regulation .
- Neuroprotective Effects : Preliminary data indicate that this morpholinone may offer neuroprotective benefits against neurodegeneration. Its ability to modulate NMDA receptor activity suggests a potential role in protecting neurons from excitotoxic damage .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one, and how do reaction conditions influence stereochemical outcomes?
Answer: Multi-step synthesis is typically required, leveraging nucleophilic substitution and cyclization. For example, analogous morpholinone derivatives are synthesized via:
- Step 1 : Formation of α-arylbenzyl intermediates using coupling reactions (e.g., Suzuki-Miyaura for aryl-ether linkages) .
- Step 2 : Cyclization with morpholine precursors under controlled pH and temperature to preserve stereochemistry.
- Critical Parameters : Solvent polarity (e.g., dichloromethane for low dielectric environments) and catalysts (e.g., TiCl₄ for isomerization control) significantly impact enantiomeric ratios .
- Validation : IR and NMR spectroscopy confirm structural integrity, while chiral HPLC assesses enantiomeric excess .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and stereochemistry?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereocenters and deuterium labeling (e.g., 2-Ethoxy-d5 group) via coupling patterns and chemical shifts .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic purity (e.g., d5 labeling) with <2 ppm error .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 14–30 days.
- Analytical Tools : Use UPLC-MS to monitor degradation products (e.g., hydrolysis of the morpholinone ring) and quantify half-life .
Advanced Research Questions
Q. What computational strategies predict the stereoelectronic effects of the 2-Ethoxy-d5 group on morpholinone ring conformation?
Answer:
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to model steric hindrance from the deuterated ethoxy group .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess conformational flexibility and hydrogen-bonding networks .
- Validation : Compare computed IR spectra with experimental data to resolve discrepancies (e.g., unexpected νC=O shifts) .
Q. How can enantiomeric excess (ee) be improved during large-scale synthesis, and what analytical methods detect trace impurities?
Answer:
Q. What experimental and computational approaches resolve contradictions between observed bioactivity and predicted molecular interactions?
Answer:
- Docking Studies : Use AutoDock Vina to model ligand-receptor binding. If bioactivity deviates, re-evaluate protonation states or solvent-accessible surface areas .
- Free-Energy Perturbation (FEP) : Quantify binding affinity differences caused by deuterium isotope effects .
- In Vitro Validation : Compare IC₅₀ values from cell-based assays (e.g., enzyme inhibition) with computational predictions .
Q. How does the deuterated ethoxy group influence metabolic stability in biological systems?
Answer:
- Isotope Tracing : Incubate with liver microsomes and use LC-MS to track deuterium retention in metabolites (e.g., CYP450-mediated oxidation) .
- Comparative Studies : Contrast metabolic half-lives of deuterated vs. non-deuterated analogs to quantify kinetic isotope effects .
Data Contradiction Analysis
Q. When experimental NMR data conflicts with computational predictions, how should researchers troubleshoot?
Answer:
Q. How to address discrepancies in enantiomeric excess between chiral HPLC and polarimetry?
Answer:
- Calibration : Use certified reference standards (e.g., MM3300.09) to validate HPLC retention times .
- Interference Check : Rule out UV-absorbing impurities via diode-array detection (DAD) .
- Polarimetry Calibration : Ensure sample concentration and path length adhere to instrument specifications .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
